![molecular formula C12H24O6 B608005 Hydroxy-PEG3-CH2CO2tBu CAS No. 518044-31-0](/img/structure/B608005.png)
Hydroxy-PEG3-CH2CO2tBu
Overview
Description
Hydroxy-PEG3-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
Hydroxy-PEG3-CH2CO2tBu has a molecular weight of 264.3 g/mol and a molecular formula of C12H24O6 . It contains a total of 41 bonds; 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .Chemical Reactions Analysis
The hydroxyl group in Hydroxy-PEG3-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-PEG3-CH2CO2tBu has a molecular weight of 264.3 g/mol and a molecular formula of C12H24O6 . It is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group .Scientific Research Applications
Proteomics Research
Hydroxy-PEG3-CH2CO2tBu is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.
PEGylation
Hydroxy-PEG3-CH2CO2tBu is a PEG linker . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
Increasing Solubility
The hydrophilic PEG spacer in Hydroxy-PEG3-CH2CO2tBu increases solubility in aqueous media . This makes it useful in a variety of biological and chemical applications where solubility can be a challenge.
Bioconjugation
The hydroxyl group in Hydroxy-PEG3-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Deprotection Chemistry
The t-butyl protected carboxyl group in Hydroxy-PEG3-CH2CO2tBu can be deprotected under acidic conditions . This feature can be exploited in deprotection chemistry, a process often used in the synthesis of many types of organic compounds.
Mechanism of Action
properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXRUQCLSBHYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-CH2CO2tBu | |
CAS RN |
518044-31-0 | |
Record name | Hydroxy-PEG3-t-butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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